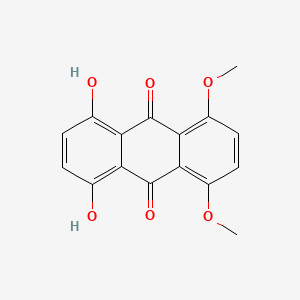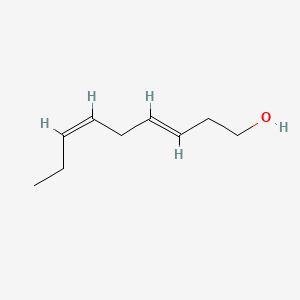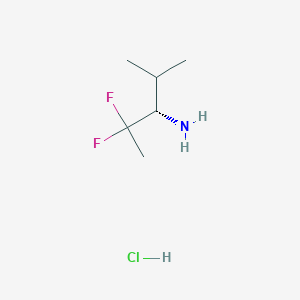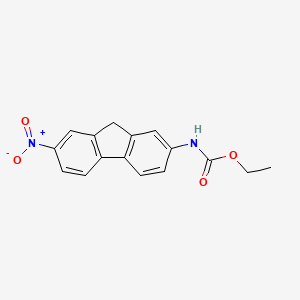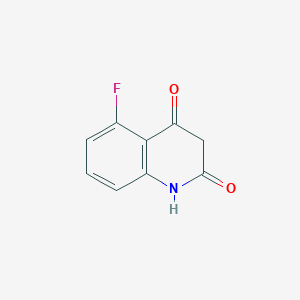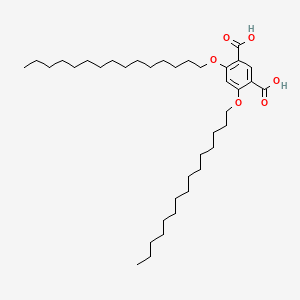
4,6-Bis(pentadecyloxy)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(pentadecyloxy)isophthalic acid is an organic compound with the molecular formula C38H66O6 It is a derivative of isophthalic acid, where the hydrogen atoms at the 4 and 6 positions of the benzene ring are replaced by pentadecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(pentadecyloxy)isophthalic acid typically involves the esterification of isophthalic acid with pentadecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then hydrolyzed to yield the desired acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(pentadecyloxy)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4,6-Bis(pentadecyloxy)isophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4,6-Bis(pentadecyloxy)isophthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. The pentadecyloxy groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis(dodecyloxy)isophthalic acid
- 4,6-Bis(octadecyloxy)isophthalic acid
- 4,6-Bis(hexadecyloxy)isophthalic acid
Uniqueness
4,6-Bis(pentadecyloxy)isophthalic acid is unique due to its specific chain length of the alkoxy groups, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C38H66O6 |
|---|---|
Molecular Weight |
618.9 g/mol |
IUPAC Name |
4,6-di(pentadecoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C38H66O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-43-35-32-36(34(38(41)42)31-33(35)37(39)40)44-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3,(H,39,40)(H,41,42) |
InChI Key |
XYXDGLJDVCPBDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC1=CC(=C(C=C1C(=O)O)C(=O)O)OCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



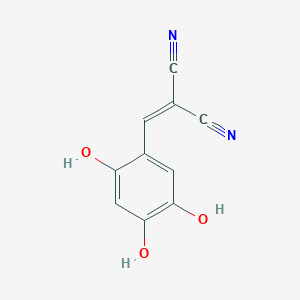
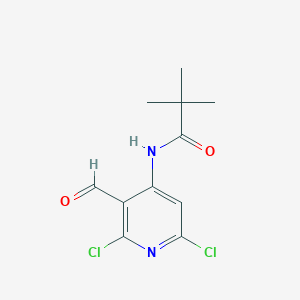
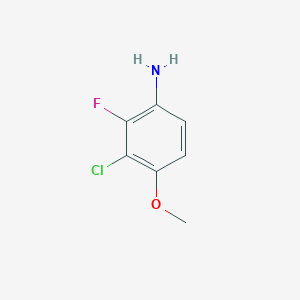
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
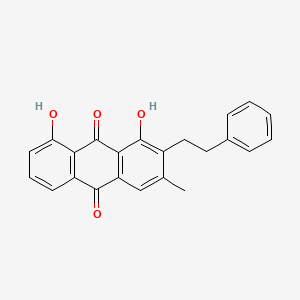
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)

